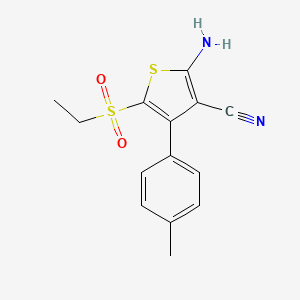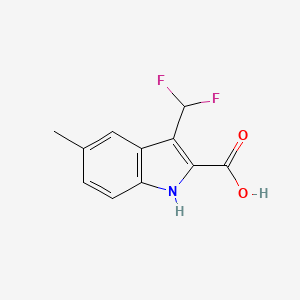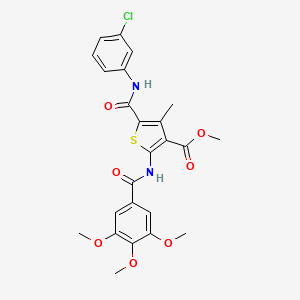
2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, an ethylsulfonyl group, a p-tolyl group, and a carbonitrile group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.
Introduction of Functional Groups: The amino group, ethylsulfonyl group, and p-tolyl group can be introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using an amine, while the ethylsulfonyl group can be added through sulfonation reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or dyes.
作用機序
The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-Amino-5-(methylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.
2-Amino-5-(ethylsulfonyl)-4-(phenyl)thiophene-3-carbonitrile: Similar structure with a phenyl group instead of a p-tolyl group.
2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.
Uniqueness
2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile is unique due to the specific combination of functional groups attached to the thiophene ring. This combination imparts distinct chemical properties and potential applications that may not be observed in similar compounds. For example, the presence of the ethylsulfonyl group may enhance solubility or reactivity compared to the methylsulfonyl analog.
特性
分子式 |
C14H14N2O2S2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
2-amino-5-ethylsulfonyl-4-(4-methylphenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O2S2/c1-3-20(17,18)14-12(11(8-15)13(16)19-14)10-6-4-9(2)5-7-10/h4-7H,3,16H2,1-2H3 |
InChIキー |
ARUVASMDLPIMAP-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12071621.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12071623.png)



![{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine](/img/structure/B12071640.png)

![Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate](/img/structure/B12071659.png)

![3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid](/img/structure/B12071671.png)


